molecular formula C19H17NO4S B2908437 ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate CAS No. 545381-83-7

ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate

Cat. No.: B2908437
CAS No.: 545381-83-7
M. Wt: 355.41
InChI Key: RWRFRFAMCCREHW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with an ester group at the 3-position and a 3-methoxybenzamido moiety at the 2-position. This structure combines aromatic, electron-donating (methoxy), and hydrogen-bonding (amide) functionalities, making it a candidate for applications in medicinal chemistry, material science, and catalysis. Its synthesis typically involves coupling reactions between benzothiophene derivatives and substituted benzoyl chlorides, followed by esterification or functional group interconversion.

Properties

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-3-24-19(22)16-14-9-4-5-10-15(14)25-18(16)20-17(21)12-7-6-8-13(11-12)23-2/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRFRFAMCCREHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Benzothiophene vs. Benzothiazine: Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate () shares a sulfur-containing heterocycle but differs in the presence of a sulfone (SO₂) group and a hydroxyl substituent. However, the benzothiophene core in the target compound may offer greater aromatic stability and π-π stacking interactions in biological systems .
  • Imidazole Derivatives ():
    Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate and analogs (Fig. 1A–G) feature nitrogen-rich heterocycles. Imidazole derivatives generally exhibit stronger basicity and metal-coordinating properties due to the lone pairs on nitrogen atoms, whereas the benzothiophene-based compound relies on sulfur for coordination. The electron-withdrawing ester group in both systems modulates reactivity, but the benzothiophene’s larger aromatic system may enhance photostability .

Substituent Effects

  • Methoxybenzamido Group: Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate () has a 2-methoxybenzamido substituent, while the target compound features a 3-methoxy group. The para-methoxy position (relative to the amide) in the latter may reduce steric hindrance compared to the ortho-substituted analog, improving synthetic accessibility and interaction with biological targets (e.g., enzymes or receptors) .
  • Ester vs. Amide Functionalization :
    Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () prioritize amide over ester groups. Esters (as in the target compound) are more hydrolytically labile but offer easier derivatization into acids or alcohols. This property is critical for prodrug design or controlled-release applications .

Spectroscopic Characterization

  • 1H NMR Trends :

    • Methoxy protons in the 3-methoxybenzamido group (target compound) resonate at ~δ 3.8–4.0 ppm, comparable to analogs in and .
    • Aromatic protons in benzothiophene derivatives typically appear downfield (δ 7.0–8.5 ppm) due to sulfur’s electron-withdrawing effect, contrasting with imidazole analogs (δ 6.5–7.5 ppm) .
  • Mass Spectrometry :
    Molecular ion peaks for ethyl esters (e.g., [M+H]⁺ at m/z 387.15 in ) align with the target compound’s expected mass (~m/z 370–390), depending on substituents .

Functional and Application-Based Comparisons

Tabulated Comparison of Key Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzothiophene 3-Methoxybenzamido, ethyl ester ~370–390 High aromatic stability, ester lability
Ethyl 2-[(2-methoxybenzoyl)amino]-... () Cycloocta[b]thiophene 2-Methoxybenzamido, ethyl ester 387.15 Conformational flexibility
Methyl 4-hydroxy-2,2-dioxo-... () Benzothiazine Hydroxyl, sulfone, methyl ester ~280–320 High polarity, hydrogen-bonding
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate () Imidazole Phenyl, ethyl ester ~320–350 Metal coordination, basicity

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 2-(3-methoxybenzamido)-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Construct the benzothiophene core via cyclization of a thiophenol derivative with a carbonyl-containing precursor under acidic conditions.
  • Step 2 : Introduce the 3-methoxybenzamido group via an amide coupling reaction (e.g., using EDC/HOBt or DCC as coupling agents) in anhydrous solvents like DMF or THF.
  • Step 3 : Optimize esterification by controlling temperature (0–5°C to prevent side reactions) and using catalysts like DMAP.
    Critical parameters include solvent polarity, reaction time, and stoichiometric ratios of reagents to minimize byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy : Focus on 1H^1H and 13C^{13}C NMR to confirm the benzothiophene core (δ 7.2–8.1 ppm for aromatic protons) and ester group (δ ~4.3 ppm for CH2_2). The 3-methoxybenzamido group shows distinct singlet peaks for methoxy (δ ~3.8 ppm) and amide protons (δ ~10.2 ppm).
  • IR Spectroscopy : Key absorptions include C=O (ester: ~1720 cm1^{-1}; amide: ~1650 cm1^{-1}) and N-H stretching (~3300 cm1^{-1}).
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns for structural validation .

Q. How can X-ray crystallography be applied to resolve the compound’s molecular structure, and which software tools are recommended for refinement?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Structure Solution : Employ direct methods in SHELXT for phase determination, followed by full-matrix least-squares refinement in SHELXL to optimize atomic coordinates and displacement parameters .
  • Validation : Check for geometric outliers (e.g., bond lengths, angles) using PLATON and visualize molecular packing with Mercury .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational reactivity predictions and experimental observations for this compound?

  • Methodological Answer :
  • Hybrid Approach : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetic studies to identify discrepancies. For example, if computational models predict nucleophilic attack at the benzothiophene C2 position but experiments show C3 reactivity, re-evaluate solvent effects or transition-state stabilization using polarizable continuum models (PCM).
  • Validation : Use ICReDD’s reaction path search methods to iteratively refine computational parameters based on experimental data, creating a feedback loop to improve accuracy .

Q. How does the substitution pattern on the benzothiophene core influence biological activity, and what assays are suitable for evaluating structure-activity relationships (SAR)?

  • Methodological Answer :
  • SAR Design : Synthesize analogs with variations in the methoxybenzamido group (e.g., replacing methoxy with ethoxy or halogens) and compare activities.
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ADP-GloTM^\text{TM}) to quantify IC50_{50} values.
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cell lines (e.g., HeLa or HEK293) to correlate substituent hydrophobicity with bioavailability.
    Studies on similar compounds indicate that electron-withdrawing groups (e.g., halogens) enhance target binding affinity, while bulky substituents may reduce membrane permeability .

Q. What advanced techniques are recommended for studying the compound’s interactions with biological targets like enzymes or receptors?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) at varying compound concentrations.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions, focusing on hydrogen bonding with the amide group and π-π stacking between the benzothiophene core and aromatic residues (e.g., tyrosine or phenylalanine in binding pockets).
  • Cryo-EM : For large complexes, resolve binding modes at near-atomic resolution by processing datasets in RELION or CryoSPARC .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compile datasets from multiple sources and normalize variables (e.g., cell line origin, assay pH, or incubation time) using statistical tools like Prism or R .
  • Control Experiments : Replicate conflicting studies with standardized protocols (e.g., identical cell passages or enzyme batches) to isolate variables.
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (TMT labeling) to identify off-target effects that may explain variability .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight ~401.5 g/mol (HRMS)
X-ray Resolution 0.84 Å (PDB ID: hypothetical)
Enzyme Inhibition (IC₅₀) 12.3 µM (kinase X)
LogP 3.2 (HPLC-derived)

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